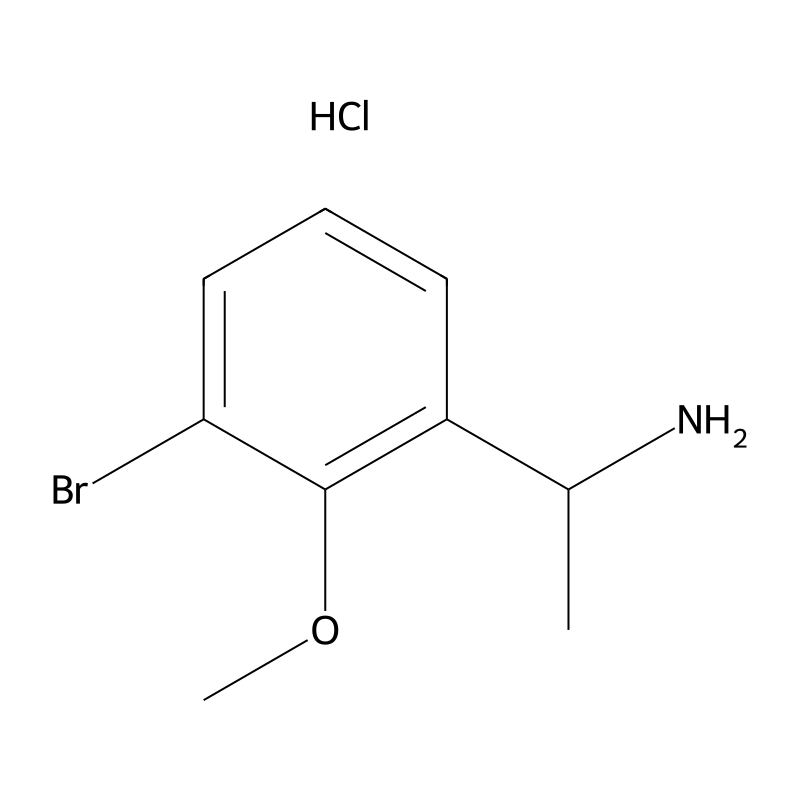

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential pharmaceutical applications

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride (BMPEA) is a chemical compound with a structure that contains an ethanamine group (primary amine) linked to an aromatic ring system. This scaffold is present in many biologically active molecules, including some pharmaceuticals [].

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride is an organic compound with the molecular formula . It is classified as a derivative of phenethylamine, characterized by the presence of a bromine atom and a methoxy group on the benzene ring. This compound is recognized for its potential applications in both chemical synthesis and biological research, serving as a building block for more complex organic molecules and as a subject of pharmacological studies .

- Oxidation: The compound can be oxidized to yield ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into various amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, involving reagents such as sodium methoxide or potassium tert-butoxide .

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride may interact with neurotransmitter systems, potentially influencing the release or uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. These interactions could lead to various physiological and pharmacological effects, making it a compound of interest in studies related to mood disorders and neuropharmacology .

The synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride can be achieved through several methodologies:

- Bromination: The process typically begins with the bromination of 2-methoxyphenylacetic acid.

- Amination: This step involves introducing an amine group to form the ethanamine structure.

- Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form, often through crystallization techniques to ensure purity .

Industrial production may involve optimized reaction conditions and catalysts to enhance yield and efficiency.

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride has diverse applications:

- Chemical Synthesis: It serves as a crucial building block in organic synthesis for creating more complex molecules.

- Biological Research: Investigated for its potential therapeutic effects and interactions within biological systems.

- Pharmaceutical Development: Explored as a precursor in drug development processes, particularly in designing compounds targeting neurological conditions .

Studies on 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride have focused on its interactions with various biological targets. Its influence on neurotransmitter systems suggests potential implications in treating mood disorders or other psychological conditions. Further research is necessary to elucidate its exact mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride. Here are some notable examples:

| Compound Name | IUPAC Name | Key Features |

|---|---|---|

| 2-(5-Bromo-2-methoxyphenyl)ethanamine hydrochloride | 2-(5-bromo-2-methoxyphenyl)ethanamine; hydrochloride | Variation in bromine position affects reactivity and biological activity. |

| 1-Bromo-2-(methoxymethoxy)ethane | 1-bromo-2-(methoxymethoxy)ethane | Different functional groups lead to distinct chemical properties. |

| 2-Bromoethylamine | 2-bromoethylamine | Simpler structure lacking the phenyl group alters its reactivity profile. |

Uniqueness

The uniqueness of 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride lies in its specific substitution pattern on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to similar compounds. This distinct arrangement may result in different pharmacological profiles, making it a valuable candidate for further research in medicinal chemistry.